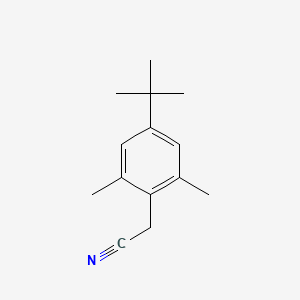

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile

Description

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C15H21N. It is characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with tert-butyl and dimethyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-10-8-12(14(3,4)5)9-11(2)13(10)6-7-15/h8-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNULGHCOXCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC#N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074680 | |

| Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-57-6 | |

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butyl-2,6-dimethylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-(1,1-DIMETHYLETHYL)-2,6-DIMETHYLPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ7BNY9HL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Cyanide in Alcohol Solvents

In a representative procedure, 2,6-dimethyl-4-tert-butylbenzyl chloride (98 g, 0.43 mol) is reacted with sodium cyanide (30.5 g, 0.62 mol) in ethanol at reflux (78°C) for 2.5 hours. The mixture is cooled, filtered to remove NaCl byproducts, and concentrated under reduced pressure. Crystallization from ethanol at 5°C yields 68.9–75.6 g (72–79%) of the target nitrile. Key parameters include:

Polar Aprotic Solvent Systems

Alternative protocols employ dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to accelerate reaction kinetics. For instance, combining 2,6-dimethyl-4-tert-butylbenzyl chloride with NaCN in DMSO at 80°C for 1 hour achieves 85% yield. These solvents stabilize the transition state via solvation but require rigorous drying to prevent nitrile hydrolysis.

Industrial-Scale Production Techniques

Continuous Flow Processes

To enhance efficiency, industrial protocols adopt continuous flow reactors. For example, a mixture of 2,6-dimethyl-4-tert-butylbenzyl chloride and NaCN in ethanol is pumped through a heated reactor (80°C, 10-bar pressure) with a residence time of 30 minutes. This method reduces batch variability and improves heat transfer, achieving 90% conversion with >99% purity.

Catalytic Enhancements

Lewis acids like Zn(OAc)₂ (6 mol%) are occasionally added to accelerate the substitution by polarizing the C–Cl bond. However, this increases complexity due to catalyst removal during workup.

Comparative Analysis of Preparation Methods

Mechanistic and Kinetic Considerations

Scientific Research Applications

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: A versatile deoxofluorinating agent with high stability and selectivity.

Uniqueness: 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile stands out due to its unique combination of a nitrile group with tert-butyl and dimethyl substitutions on the phenyl ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill.

Biological Activity

2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile is a chemical compound that has garnered attention due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its pharmacological properties, particularly in the context of medicinal chemistry.

The molecular formula of this compound is C15H19N, and it features a tert-butyl group and a nitrile functional group that may influence its biological activity. The presence of the bulky tert-butyl group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing normal cells .

Antioxidant Properties

The compound has also been investigated for its antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals may contribute to its protective effects against cellular damage .

Vasoconstrictive Effects

As an impurity of xylometazoline, a known vasoconstrictor used in nasal decongestants, this compound may exhibit similar vasoconstrictive properties . This action can be beneficial in treating conditions related to ischemic injury by shifting energy metabolism from mitochondrial respiration to glycolysis, thereby providing energy under low oxygen conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Anticancer Studies : In vitro studies demonstrated that derivatives could significantly reduce cell viability in breast cancer cell lines (e.g., MCF-7), highlighting their potential as therapeutic agents against specific cancers .

- Oxidative Stress Research : The compound's ability to modulate oxidative stress pathways was assessed using assays that measure total thiols and ROS levels in treated cells. Results indicated a marked increase in ROS levels, correlating with apoptotic markers .

- Vasoconstriction Mechanism : Research on xylometazoline analogs showed that structural modifications could enhance vasoconstrictive potency while reducing side effects. This suggests that this compound might be optimized for better therapeutic outcomes .

Summary Table of Biological Activities

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile undergoes acid-catalyzed hydrolysis to form acetamide or carboxylic acid derivatives. Key conditions and outcomes include:

Reaction Conditions and Products

Mechanistic Insights :

-

Hydrolysis in concentrated H₂SO₄ generates intermediate acetamides, which further react with diols or aldehydes .

-

At H₂SO₄ concentrations >77%, competing desulfonation occurs, yielding 1-(tert-butyl)-3,5-dimethylbenzene (7 ) .

Condensation with Aldehydes

The nitrile group participates in condensation reactions with aldehydes, forming complex heterocycles or sulfonamide-linked products.

Example: Reaction with Glyoxal

-

Product : N,N’-(1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl)diacetamide (12 ).

-

Key Step : Glyoxal mediates a 1,2-hydride shift in intermediate diol (5 ), leading to acetamide 2 as a major product .

Example: Reaction with Formaldehyde

-

Conditions : 80% H₂SO₄, 1:1 molar ratio of sulfonamide to formaldehyde .

-

Product : 1,3,5-Tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane (9 ).

Friedel-Crafts Alkylation

The tert-butyl group facilitates electrophilic aromatic substitution (SEAr) under Friedel-Crafts conditions:

Reaction Pathway

-

Activation : Sulfane (4 ) forms via a σ-complex intermediate (10 ) in H₂SO₄ .

-

Byproducts : Disulfane (3 ) arises from glyoxal-mediated reduction of sulfonic acid intermediates .

Conditions and Outcomes

| Catalyst | Temperature | Time | Product | Byproduct | Yield | Source |

|---|---|---|---|---|---|---|

| H₂SO₄ (94%) | 160°C | 12 h | Bis(4-tert-butyl-2,6-dimethylphenyl)sulfane (4 ) | Disulfane (3 ) | 32% |

Desulfonation and Rearrangement

Under strongly acidic conditions, desulfonation competes with hydrolysis:

Key Observations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile, and what are their key intermediates?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-tert-butyl-2,6-dimethylbenzyl bromide with cyanide sources (e.g., NaCN or KCN) under polar aprotic solvents (e.g., DMF) at 60–80°C yields the acetonitrile derivative . Key intermediates include halogenated aryl precursors (e.g., benzyl bromides) and nitrile-forming reagents. Characterization of intermediates via H/C NMR and GC-MS is critical to confirm purity before proceeding .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H NMR typically shows signals for tert-butyl (~1.3 ppm, singlet), aromatic protons (6.5–7.5 ppm), and the nitrile group (absence of protons but confirmed via IR ~2240 cm) .

- MS : Molecular ion peaks at m/z 229 (M) and fragments corresponding to loss of tert-butyl or methyl groups .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) for retention time consistency. Adjust temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to optimize separation .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodological Answer : Stability studies indicate degradation under prolonged exposure to light or moisture. Store at 0–5°C in amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for degradation products like hydroxylated derivatives .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity of this compound?

- Methodological Answer :

- Factors : Vary catalyst concentration (e.g., AlCl), reaction time, and temperature.

- Response Surface Methodology (RSM) : A face-centered central composite design (FCCD) can model interactions. For example, optimize acetonitrile content (60–80%), column temperature (25–40°C), and flow rate (1.0–1.5 mL/min) for HPLC analysis .

- Validation : Confirm optimal conditions with triplicate runs and ANOVA to ensure reproducibility (p < 0.05) .

Q. How can computational methods predict the reactivity or spectroscopic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals and predict reaction sites (e.g., nitrile group electrophilicity). Compare computed IR spectra with experimental data to validate accuracy .

- Docking Studies : Investigate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on steric effects from the tert-butyl group hindering active-site binding .

Q. How to resolve contradictions in reported spectral data or stability profiles across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, instrument calibration). For NMR, use deuterated solvents (e.g., CDCl) and internal standards (TMS) .

- Degradation Pathway Analysis : Use LC-MS/MS to identify degradation products (e.g., oxidation to carboxylic acids) under stressed conditions (UV light, acidic/basic hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.